2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

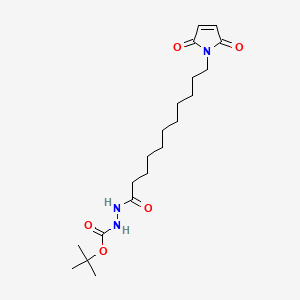

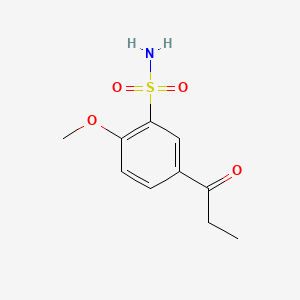

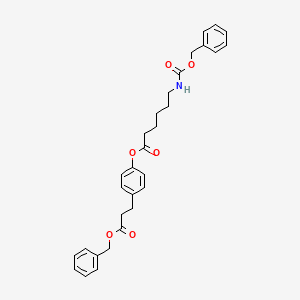

2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine (DADEP) is a biologically active compound that is widely used in laboratory research. It is a member of the pyrimidine family of compounds and is a derivative of pyrimidine-2,4-dione. DADEP has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a fluorescent dye, and as a tool in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

Application in Synthesis of Pyranopyrimidine Compounds

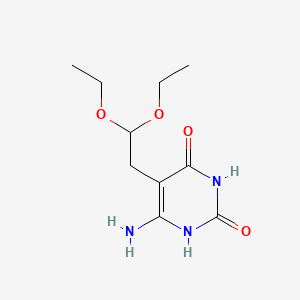

The compound 2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine is related to pyranopyrimidine structures, which are crucial for medicinal and pharmaceutical industries. These structures have broad synthetic applications and bioavailability. Specifically, 5H-pyrano[2,3-d]pyrimidine scaffolds are significantly applicable, and recent studies have intensively investigated their synthesis. The development of these scaffolds is challenging due to their structural complexity. The review by Parmar et al. (2023) emphasizes the synthesis of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. These syntheses involve one-pot multicomponent reactions using various hybrid catalysts, highlighting the broader catalytic applications in developing lead molecules (Parmar et al., 2023).

Importance in Anticancer Drug Synthesis

Several papers focus on the importance of compounds structurally related to 2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine in anticancer drug synthesis. The studies explore the synthesis, pharmacokinetics, pharmacodynamics, and potential toxicology of various fluoropyrimidine-based drugs. One significant review discusses the incorporation of antimetabolites (including antipyrimidines like 5-fluorouracil and its derivatives) into DNA, revealing the structural and thermodynamic basis for their anticancer activity. This review summarizes the effects of antipyrimidine misincorporation on the structure and stability of duplex DNA, further understanding the drug's interaction with DNA and its implications for cancer treatment (Gmeiner, 2002).

Role in Pharmacogenetics and Drug Metabolism

The compound is also relevant in pharmacogenetics and drug metabolism studies, especially concerning drugs like fluoropyrimidines. Del Re et al. (2017) emphasize the significance of dihydropyrimidine dehydrogenase (DPD) in the catabolism of 5-FU and its prodrugs. The review discusses the associations between 5-FU treatment outcomes and germline polymorphisms in DPD, highlighting the clinical significance of DPD deficiency in patients who suffer from severe, life-threatening drug toxicity. This study advocates for testing DPD poor metabolizer variants as a pre-treatment screening to prevent toxicities and personalize treatment, shedding light on the importance of pharmacogenetics in enhancing treatment safety and efficacy (Del Re et al., 2017).

Propriétés

IUPAC Name |

6-amino-5-(2,2-diethoxyethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4/c1-3-16-7(17-4-2)5-6-8(11)12-10(15)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCQGZFVHRTXOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=C(NC(=O)NC1=O)N)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652555 |

Source

|

| Record name | 6-Amino-5-(2,2-diethoxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine | |

CAS RN |

102879-75-4 |

Source

|

| Record name | 6-Amino-5-(2,2-diethoxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)